Biochemical Potency Comparison: Hsd17B13-IN-58 Versus BI-3231 in Cell-Free Enzymatic Assays
Hsd17B13-IN-58 demonstrates an IC₅₀ of 0.01 μM against 50 nM HSD17B13 enzyme in a cell-free biochemical assay using estradiol as substrate [1]. This potency is approximately 10-fold lower than the clinical-stage comparator BI-3231, which exhibits an IC₅₀ <1 nM (reported as 0.7 nM Ki) in equivalent enzymatic assays under NAD⁺-cofactor conditions [2]. The potency differential is consistent across multiple vendor datasheet reports for Hsd17B13-IN-58, all confirming IC₅₀ <0.1 μM for estradiol inhibition [3].
| Evidence Dimension | Enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.01 μM (against 50 nM HSD17B13); <0.1 μM (standard estradiol assay) |
| Comparator Or Baseline | BI-3231: IC₅₀ <1 nM (0.7 nM Ki) |
| Quantified Difference | Approximately 10-fold to >100-fold lower potency than BI-3231 |
| Conditions | Cell-free biochemical assay; estradiol substrate; Hsd17B13-IN-58 tested at 50 nM enzyme concentration; BI-3231 tested with NAD⁺ cofactor |
Why This Matters
Procurement decisions for early-stage target validation should prioritize Hsd17B13-IN-58 when cost-per-compound is critical and sub-nanomolar potency is not required, whereas BI-3231 represents a substantially more potent but higher-cost alternative for studies demanding maximal target engagement.
- [1] MedChemExpress. HSD17B13-IN-9 Datasheet (citing Hsd17B13-IN-58 data). Cat. No. HY-157627. Accessed 2025. View Source
- [2] Chemical Probes Portal. BI-3231 Probe Characterization. Ki = 0.7 ± 0.2 nM. Updated 7 Nov 2023. View Source
- [3] TargetMol. HSD17B13-IN-58 Technical Datasheet. Cat. No. T86647. Accessed 2025. View Source
